molecular formula C17H12N3O7P B458973 2-Bis(4-nitrophenoxy)phosphorylpyridine

2-Bis(4-nitrophenoxy)phosphorylpyridine

Cat. No.: B458973
M. Wt: 401.27g/mol
InChI Key: RFAUSYIMHODMMA-UHFFFAOYSA-N
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Description

2-Bis(4-nitrophenoxy)phosphorylpyridine is a phosphorus-containing pyridine derivative characterized by a central pyridine ring substituted with a phosphoryl group linked to two 4-nitrophenoxy moieties.

Properties

Molecular Formula

C17H12N3O7P

Molecular Weight

401.27g/mol

IUPAC Name

2-bis(4-nitrophenoxy)phosphorylpyridine

InChI

InChI=1S/C17H12N3O7P/c21-19(22)13-4-8-15(9-5-13)26-28(25,17-3-1-2-12-18-17)27-16-10-6-14(7-11-16)20(23)24/h1-12H

InChI Key

RFAUSYIMHODMMA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analogous Compounds :

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine (): Contains chloro and substituted phenyl groups on a pyridine backbone. Functional groups: Chloro (electron-withdrawing), amino (electron-donating), and substituted phenyls. Contrast: The absence of a phosphoryl group and nitro substituents distinguishes this compound. Chloro substituents may reduce steric hindrance compared to bulkier nitrophenoxy groups in the target compound .

[4,4′-Bis(4-Fluorophenyl)-6,6′-Dimethyl-2,2′-Bipyridine] Iridium(III) Complex (): Features fluorophenyl and bipyridine ligands.

4-(4-Carboxy-3-Fluorophenyl)-2-Hydroxypyridine ():

  • Contains carboxyl and hydroxyl groups, imparting acidity and hydrogen-bonding capability.
  • Contrast : The carboxyl group enhances solubility in polar solvents, whereas nitro groups in the target compound may reduce solubility and increase thermal stability .

Physicochemical Properties

Property 2-Bis(4-nitrophenoxy)phosphorylpyridine (Inferred) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridine 4-(4-Carboxy-3-Fluorophenyl)-2-Hydroxypyridine
Molecular Weight ~460 (estimated) 466–545 233.2
Melting Point Likely >250°C (due to nitro groups) 268–287°C Not reported
Key Functional Groups Phosphoryl, 4-nitrophenoxy Chloro, amino, substituted phenyl Carboxy, fluoro, hydroxyl
Synthesis Yield Not reported 67–81% Not reported

Key Observations :

  • Nitro groups in the target compound likely increase thermal stability compared to fluoro or chloro analogs but may reduce solubility in common solvents.
  • The phosphoryl group could enhance coordination with metals, similar to phosphine ligands in iridium complexes .

Spectroscopic and Analytical Data

  • IR Spectroscopy: Nitro groups (─NO₂) exhibit strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric stretching), which would dominate the IR spectrum of the target compound. This contrasts with amino (─NH₂, ~3300 cm⁻¹) or carboxyl (─COOH, ~1700 cm⁻¹) peaks in analogs .
  • ¹H NMR : Protons on the pyridine ring in the target compound would resonate downfield (δ 8.0–9.0 ppm) due to electron-withdrawing nitro and phosphoryl groups, similar to shifts observed in halogenated pyridines .

Preparation Methods

Sequential Phosphorylation and Nucleophilic Substitution

This two-stage methodology first introduces the phosphoryl group to pyridine followed by 4-nitrophenoxy substitution. Silver-catalyzed oxidative phosphorylation using diethyl phosphonate demonstrates particular efficacy, achieving 78-82% yields for 2-phosphorylated pyridine intermediates. Subsequent chloride activation via PCl₅ enables nucleophilic displacement by 4-nitrophenol under Dean-Stark conditions, with yields reaching 89% for bis-substitution.

Reaction Sequence:

  • Pyridine + (EtO)₂P(O)H → 2-(Diethoxyphosphoryl)pyridine (AgNO₃/K₂S₂O₈/CH₃CN)

  • (EtO)₂P(O)-Py → Cl₂P(O)-Py (PCl₅ reflux)

  • Cl₂P(O)-Py + 2 4-Nitrophenol → Target compound (K₂CO₃/DMF, 110°C)

Phosphorylation Methodologies for Pyridine Functionalization

Silver-Mediated Oxidative Phosphorylation

Adapted from PMC studies, this method employs AgNO₃ (10 mol%) and K₂S₂O₈ (2 eq) in acetonitrile at 80°C to couple pyridine with dialkyl phosphonates. The mechanism proceeds through a radical pathway:

  • Ag(I) → Ag(II) oxidation by persulfate

  • Phosphite radical generation: (RO)₂P(O)H → (RO)₂P(O)-

  • Radical addition at pyridine C2 position

  • Aromaticity restoration via oxidation

Optimized Conditions:

  • Solvent: Anhydrous CH₃CN

  • Temperature: 80°C, 12 hr

  • Yield: 82% for diethyl 2-pyridylphosphonate

Palladium-Catalyzed Cross-Coupling

While less commonly applied to phosphorylation, Pd(OAc)₂ (5 mol%) with Xantphos ligand facilitates coupling between 2-bromopyridine and HP(O)(OEt)₂ in toluene at 110°C. Yields remain moderate (55-60%) due to competing homo-coupling.

Radical-Based Phosphorylation Techniques

Mn(OAc)₂-mediated reactions enable direct C-H phosphorylation of pyridines using secondary phosphine oxides. This single-electron transfer (SET) process avoids pre-functionalized pyridine derivatives:

Mechanistic Highlights:

  • Mn(III) generation via persulfate oxidation

  • Hydrogen atom transfer (HAT) at pyridine C2

  • Radical recombination with P-centered species

Limitations:

  • Requires excess phosphine oxide (3 eq)

  • Limited functional group tolerance

Bis(4-Nitrophenoxy) Group Installation

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing phosphoryl group activates chlorine substituents for displacement by 4-nitrophenoxide. Key parameters:

Optimal Conditions:

  • Base: Anhydrous K₂CO₃ (3 eq)

  • Solvent: DMF, 110°C, 24 hr

  • Azeotropic water removal via toluene co-distillation

  • Yield: 89% (bis-substitution)

Side Reactions:

  • Partial substitution (mitigated by excess 4-nitrophenol)

  • P=O reduction (prevented by inert atmosphere)

Mitsunobu Reaction for Ether Formation

Though less common due to cost, this method ensures stereochemical control when using H-phosphinate intermediates:

Reaction Scheme:
Cl₂P(O)Py + 2 4-NO₂C₆H₄OH → Target (DIAD, PPh₃, THF)

Challenges:

  • High reagent stoichiometry (2.2 eq phenol)

  • Product purification difficulties

Alternative Synthetic Pathways

Three-Component Coupling Strategy

Adapting PMC methodologies, a one-pot assembly combines:

  • 2-Aminopyridine

  • Diethyl (2-oxobutyl)phosphonate

  • 4-Nitrophenyl vinyl ketone

Advantages:

  • Convergent synthesis (65% yield)

  • Avoids isolation of phosphoryl intermediates

Mechanism:

  • Enamine formation → Michael addition → Cyclodehydration

Phosphoryl Chloride Route

Direct use of commercial 2-pyridylphosphonic dichloride simplifies synthesis:

Procedure:

  • 2-PyridylP(O)Cl₂ + 2 4-NO₂C₆H₄OH → Target

  • Et₃N (2.2 eq), CH₂Cl₂, 0°C → RT

Yield: 76% after recrystallization (EtOAc/hexane)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Ag-catalyzed + SNAr8998.5High selectivityMulti-step purification
Mitsunobu7295.2Mild conditionsCostly reagents
Three-component6591.8ConvergentByproduct formation
Phosphoryl chloride7699.1Commercially available starting materialMoisture sensitivity

Critical Process Considerations

Nitro Group Stability

The electron-deficient aromatic system necessitates:

  • Reaction temperatures <120°C

  • Exclusion of reducing agents (e.g., Zn, Fe)

  • pH control (avoid strong bases >pH 9)

Purification Challenges

  • Column chromatography: SiO₂ with EtOAc/hexane (3:7)

  • Recrystallization solvents: Toluene/cyclohexane

  • Activated carbon treatment for tar removal

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